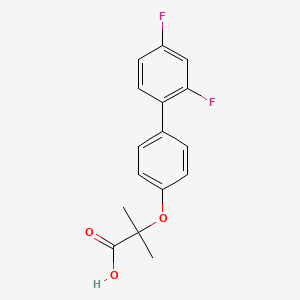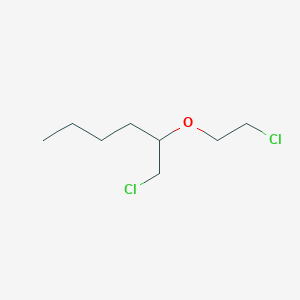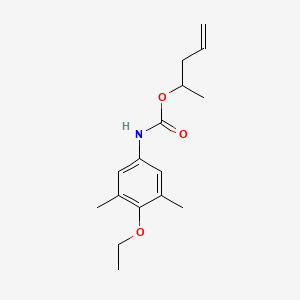
Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound with the molecular formula C16H23NO3. It is known for its unique structure, which includes an ethoxy group and dimethylphenyl group attached to a carbamate moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with pent-4-en-2-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pent-4-en-2-yl (4-methoxy-3,5-dimethylphenyl)carbamate
- Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)urea
- Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)amide
Uniqueness
Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84971-16-4 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
pent-4-en-2-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c1-6-8-13(5)20-16(18)17-14-9-11(3)15(19-7-2)12(4)10-14/h6,9-10,13H,1,7-8H2,2-5H3,(H,17,18) |
InChI-Schlüssel |
BWGKBSOUFYRWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OC(C)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


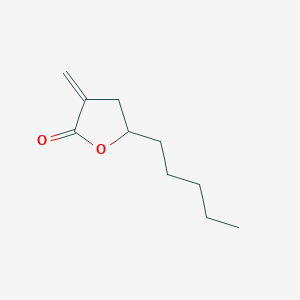
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
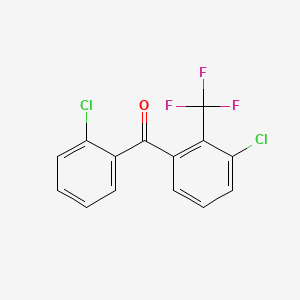
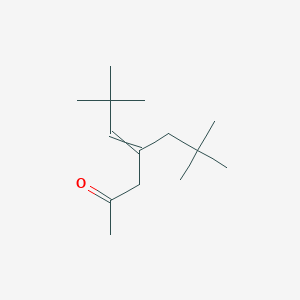
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
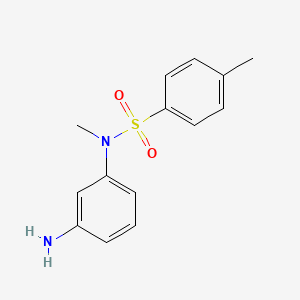
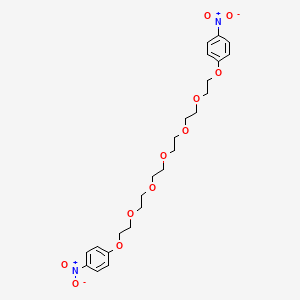
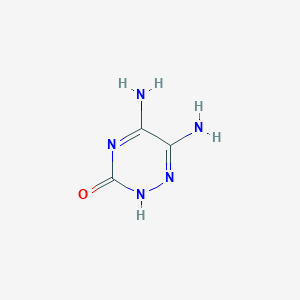
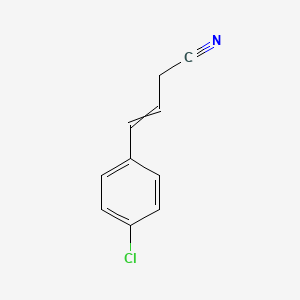
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
